3,7-Dichlorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound features a dichlorobenzene moiety, which enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry.
3,7-Dichlorobenzo[d]isoxazole can be synthesized through various chemical reactions involving benzoic acid derivatives and isoxazole precursors. It is classified under heterocyclic compounds due to its unique ring structure, making it of interest in organic synthesis and pharmaceuticals.
The synthesis of 3,7-Dichlorobenzo[d]isoxazole can be achieved through several methods:
The molecular structure of 3,7-Dichlorobenzo[d]isoxazole consists of a fused benzene ring system with two chlorine substituents located at the 3 and 7 positions relative to the isoxazole ring. The molecular formula is , and its molecular weight is approximately 218.04 g/mol.
3,7-Dichlorobenzo[d]isoxazole can participate in various chemical reactions due to its electrophilic nature:
These reactions are often facilitated by using appropriate reagents and conditions tailored for specific transformations .
The mechanism of action for compounds like 3,7-Dichlorobenzo[d]isoxazole often relates to their biological activities:
Research indicates that derivatives of isoxazoles exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties .
Relevant data regarding these properties can often be found in chemical databases or literature focused on heterocyclic compounds .
3,7-Dichlorobenzo[d]isoxazole has several applications in scientific research:
The ongoing research into this compound highlights its versatility and importance in both organic chemistry and medicinal applications .
Isoxazole, a five-membered heterocyclic ring featuring adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in modern drug design due to its versatile pharmacological profile and favorable physicochemical properties. The electron-rich aromatic system enables diverse non-covalent interactions (hydrogen bonding, π-π stacking, hydrophilic interactions), while its moderate lipophilicity (CLogP ≈ 0.12) enhances membrane permeability [2] [4]. These characteristics underpin the widespread incorporation of isoxazole motifs into pharmaceuticals targeting infectious diseases, neurological disorders, inflammation, and cancer.
Table 1: Clinically Approved Isoxazole-Containing Drugs
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Sulfisoxazole | Antibacterial | Dihydropteroate synthetase inhibitor |
Risperidone | Antipsychotic | Dopamine D2 receptor antagonist |
Leflunomide | Disease-modifying antirheumatic (DMARD) | Dihydroorotate dehydrogenase inhibitor |
Valdecoxib | COX-2 inhibitor (Withdrawn) | Cyclooxygenase-2 selective inhibitor |
Zonisamide | Anticonvulsant | Sodium/calcium channel modulation |
The benzo[d]isoxazole subclass, where isoxazole is fused to a benzene ring, exhibits enhanced target selectivity and metabolic stability compared to monocyclic analogs. For instance, risperidone combines antipsychotic efficacy with reduced extrapyramidal side effects, attributed partly to the electronic profile of its benzoisoxazole moiety [2] [8]. Recent advances highlight isoxazole derivatives in targeted therapies:
3,7-Dichlorobenzo[d]isoxazole exemplifies a strategically optimized derivative where chlorine atoms enhance bioactivity through electronic modulation and steric positioning. Its synthesis typically involves regioselective cyclization of halogen-substituted precursors or late-stage chlorination [4] [9].
Halogenation, particularly chlorination, profoundly alters the physicochemical and biological properties of benzo[d]isoxazoles. Chlorine atoms—positioned at C-3, C-5, or C-7—influence electronic distribution, lipophilicity, and molecular conformation, thereby modulating target engagement and pharmacokinetics.
Table 2: Comparative Properties of Chlorinated Benzo[d]Isoxazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Key Structural Features |
---|---|---|---|---|---|
3,5-Dichlorobenzo[d]isoxazole | C₇H₃Cl₂NO | 188.01 | 3.13 | 26.03 | Chlorines at meta positions on fused ring |
3,7-Dichlorobenzo[d]isoxazole | C₇H₃Cl₂NO | 188.01 | Est. 3.2 | Est. 26.03 | Chlorines at isoxazole N-adjacent and distal positions |
6-Chlorobenzo[d]isoxazole-3-carbaldehyde | C₈H₄ClNO₂ | 181.58 | Est. 1.8 | 45.98 | Formyl group enhances H-bonding capacity |
7-Chlorobenzo[d]isoxazol-3-amine | C₇H₅ClN₂O | 168.58 | 1.42 | 55.12 | Amino group enables salt formation |
Electronic Effects: Chlorine’s strong electron-withdrawing nature reduces electron density at the isoxazole ring. In 3,5-dichlorobenzo[d]isoxazole (CAS 16263-53-9), computational studies confirm lowered LUMO energy (–1.78 eV), enhancing electrophilicity and facilitating nucleophilic attack at C-4 [3] [5]. This polarization is critical for covalent inhibition mechanisms, as seen in D-amino acid oxidase (DAAO) inhibitors where electron-deficient benzoisoxazoles form charge-transfer complexes with FAD cofactors [9].
Stereoelectronic Contributions:
Synthetic Methodologies: Halogenated benzoisoxazoles are synthesized via:
Structure-Activity Relationships (SAR): Chlorine placement dictates bioactivity:
Table 3: Biological Activity of Chlorinated Benzo[d]Isoxazole Derivatives
Compound | Target/Assay | Activity | Key SAR Insight |
---|---|---|---|
7-Chloro-1,2-benzoxazol-3-amine | D-amino acid oxidase (DAAO) | IC₅₀ = 0.11 μM | C-7 chloro enhances hydrophobic pocket binding |
5,7-Dichloro-1,2-benzoxazol-3-amine | Mycobacterium tuberculosis | MIC = 0.77 μM | Ortho-dichloro pattern improves membrane permeation |
3-(Chloro)-5-phenylisoxazole | LPS-induced TNF-α | 82% inhibition at 10 μM | C-3 chloro suppresses NF-κB activation |
3,5-Dichlorobenzo[d]isoxazole | HepG2 cytotoxicity | IC₅₀ = 18.2 μM | Lipophilicity (LogP 3.13) correlates with potency |
3,7-Dichlorobenzo[d]isoxazole occupies a strategic niche in this landscape. Its unsymmetrical chlorine arrangement balances electronic modulation (C-3) and hydrophobic bulk (C-7), making it a versatile intermediate for kinase inhibitors, antimicrobials, and CNS therapeutics. Current research focuses on Pd-catalyzed cross-coupling of its C-4 position to generate biaryl derivatives targeting resistant cancers [4] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2